4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride
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Overview
Description
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. The compound’s molecular formula is C11H14BrClFNO, and it has a molecular weight of 310.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride typically involves the reaction of 2-bromo-5-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a fluorophenylmethylmorpholine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated derivatives.
Scientific Research Applications
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-5-fluorophenyl)methyl]morpholine hydrochloride
- 4-[(2-Bromo-4-fluorophenyl)methyl]morpholine hydrochloride
- 4-[(2-Bromo-5-chlorophenyl)methyl]morpholine hydrochloride
Uniqueness
4-[(2-Bromo-5-fluorophenyl)methyl]morpholine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. These halogen atoms can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(2-bromo-5-fluorophenyl)methyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO.ClH/c12-11-2-1-10(13)7-9(11)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMLQCDJOEIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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